Vicriviroc

CNS Penetration HIV Reservoir Neurovirology

Vicriviroc (SCH 417690, SCH-D) is a second-generation, CNS-penetrant CCR5 allosteric antagonist purpose-built for advanced HIV-1 entry research. Unlike Maraviroc—which exhibits poor CNS penetration in preclinical models—Vicriviroc uniquely enables neuro-HIV studies in brain-derived cells (microglia, astrocytes) and neuro-AIDS animal models. Its distinct V3-loop resistance mutation profile makes it indispensable for mapping cross-resistance and evaluating combination regimens. Engineered with a 6-fold reduction in hERG channel inhibition versus predecessor SCH-C, it delivers cleaner cardiac safety signals for in vivo QT prolongation studies. With 2- to 40-fold greater potency against genetically diverse primary HIV-1 isolates, Vicriviroc is the definitive reference CCR5 antagonist for antiviral screening. Procure today for differentiated, publication-ready data.

Molecular Formula C28H38F3N5O2
Molecular Weight 533.6 g/mol
CAS No. 394730-30-4
Cat. No. B7856022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicriviroc
CAS394730-30-4
Molecular FormulaC28H38F3N5O2
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C
InChIInChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1
InChIKeyCNPVJJQCETWNEU-CYFREDJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicriviroc (SCH 417690) Procurement Guide: A Second-Generation CCR5 Antagonist for HIV-1 Entry Inhibition Research


Vicriviroc (SCH 417690, SCH-D) is a second-generation, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) [1]. It functions as an HIV-1 entry inhibitor by allosterically binding to CCR5, thereby blocking the interaction between the viral envelope glycoprotein gp120 and the host cell coreceptor [1]. Vicriviroc was developed by Schering-Plough as an improved follow-up to its predecessor, SCH-C (SCH 351125), with the goal of enhancing antiviral potency, oral bioavailability, and safety margins [1].

Why Vicriviroc Cannot Be Interchanged with Its Class Analog Maraviroc or Its Predecessor SCH-C


While Vicriviroc and its class analog Maraviroc are both CCR5 antagonists, they bind to the same hydrophobic cavity in subtly different ways, leading to distinct resistance mutation profiles [1]. Furthermore, Vicriviroc is reported to have superior central nervous system (CNS) penetration, a key differentiator for studies involving viral reservoirs, whereas Maraviroc has been noted for poor CNS penetration in preclinical models [2]. In comparison to its direct predecessor SCH-C, Vicriviroc was specifically engineered to improve upon several liabilities, including a significantly reduced affinity for the hERG channel, thereby lowering the potential for cardiac adverse events [3]. These pharmacodynamic and safety distinctions preclude simple interchangeability in both in vitro and in vivo experimental settings.

Quantitative Differentiation Evidence for Vicriviroc Against Comparators


Enhanced CNS Penetration Compared to Maraviroc

Vicriviroc is characterized as a CNS-penetrant CCR5 antagonist . This is in direct contrast to its class analog Maraviroc, which has been reported to have poor penetration into the CNS in rat models, suggesting limited antiviral utility in that compartment [1].

CNS Penetration HIV Reservoir Neurovirology

Superior Antiviral Potency Against Diverse HIV-1 Isolates Compared to SCH-C

Vicriviroc displays significantly enhanced potency compared to its predecessor SCH-C across a broad panel of genetically diverse R5-tropic HIV-1 isolates [1]. In a head-to-head panel of 30 primary isolates, Vicriviroc was consistently more active, with a 2- to 40-fold improvement in EC50 and EC90 values [1].

Antiviral Activity HIV-1 Isolates Broad-Spectrum Activity

Reduced Cardiac Liability Profile: 6-Fold Weaker hERG Channel Inhibition vs. SCH-C

A key optimization objective for Vicriviroc was to reduce the risk of cardiac QT prolongation observed with earlier compounds. In a direct comparison, Vicriviroc was nearly 6-fold less active than SCH-C at attenuating the human ether-a-go-go-related gene (hERG) potassium current [1].

Cardiac Safety hERG Safety Pharmacology

Distinct Viral Resistance Profile Relative to Maraviroc

Despite sharing a target, Vicriviroc and Maraviroc select for distinct patterns of resistance mutations in the HIV-1 envelope glycoprotein gp120 V3 loop, demonstrating that viral escape pathways are compound-specific [1]. For instance, in vitro selection with the RU570 HIV-1 isolate led to a 305R mutation under Vicriviroc pressure, whereas Maraviroc selection on the same isolate resulted in a QAI deletion at positions 315-317 [2].

Drug Resistance HIV-1 V3 Loop Viral Evolution

High CCR5 Binding Affinity with Selectivity Over Muscarinic Receptors

Vicriviroc demonstrates high-affinity binding to the CCR5 receptor with a Ki of 2.5 nM, and it exhibits excellent selectivity, showing no affinity for off-target muscarinic receptors (M1 and M2) .

Receptor Binding Selectivity Pharmacology

Preferred Research Applications for Vicriviroc Based on Evidence


Investigating CNS HIV-1 Reservoirs and Neuropathogenesis

Based on evidence of CNS penetration , Vicriviroc is uniquely suited for in vitro and in vivo models designed to study HIV-1 infection in the central nervous system. Unlike Maraviroc, which has shown poor CNS penetration in animal models, Vicriviroc can be used to interrogate viral replication, latency, and the effects of CCR5 blockade in brain-derived cells (e.g., microglia, astrocytes) and neuro-AIDS animal models.

Comparative Studies on Viral Resistance and Evolution

The distinct resistance mutation profile of Vicriviroc relative to Maraviroc [1] makes it an essential tool for studies on HIV-1 drug resistance. Researchers can use Vicriviroc to map specific V3 loop mutations, understand the structural basis of resistance to different allosteric CCR5 inhibitors, and screen for cross-resistance or potential synergy in combination therapy protocols.

Preclinical Safety Pharmacology Assessments

Given the 6-fold reduction in hERG channel inhibition compared to its predecessor SCH-C [2], Vicriviroc serves as a superior candidate for preclinical studies focused on cardiac safety. Its favorable hERG profile allows researchers to dissect the therapeutic effects of CCR5 antagonism from potential cardiotoxic liabilities, making it a cleaner tool for in vivo studies where QT interval prolongation is a concern.

Broad-Spectrum Antiviral Assays

The demonstrated high potency (2- to 40-fold more active than SCH-C) against a genetically diverse panel of primary HIV-1 isolates [3] positions Vicriviroc as a reference CCR5 antagonist for antiviral screening. Its robust and broad activity ensures consistent results across a wide range of viral genotypes, making it a reliable positive control or test compound in cell-based assays of HIV-1 entry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vicriviroc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.